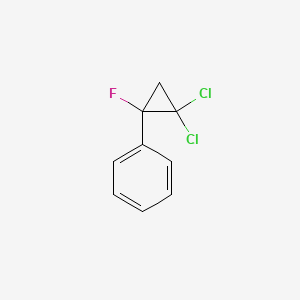

(2,2-Dichloro-1-fluorocyclopropyl)benzene

Description

Properties

IUPAC Name |

(2,2-dichloro-1-fluorocyclopropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2F/c10-9(11)6-8(9,12)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTRXMKQOHZUKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)(C2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2,2-Dichloro-1-fluorocyclopropyl)benzene chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of Phenyl-Substituted Dihalocyclopropanes, with a focus on (2,2-Dichloro-1-fluorocyclopropyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, spectroscopic profile, and synthesis of phenyl-substituted gem-dichlorocyclopropanes. Due to the limited availability of detailed experimental data for this compound (CAS 502763-69-1), this document establishes a foundational understanding through the well-characterized analog, (2,2-dichlorocyclopropyl)benzene (CAS 2415-80-7). Each section provides authoritative data for this analog and follows with an expert analysis predicting the profound influence of C-1 fluorination. This comparative approach offers researchers and drug development professionals critical insights into the strategic application of fluorine to modulate molecular properties in this important class of compounds.

Chemical Identity and Structural Framework

The core structure is a phenyl group attached to a cyclopropane ring bearing two chlorine atoms on the same carbon (a gem-dichloro arrangement). The point of variation is the substituent at the C-1 position, adjacent to the phenyl ring.

-

Primary Analog: (2,2-Dichlorocyclopropyl)benzene

-

Target Compound: this compound

| Property | (2,2-Dichlorocyclopropyl)benzene | This compound |

| CAS Number | 2415-80-7 | 502763-69-1[1] |

| Molecular Formula | C₉H₈Cl₂ | C₉H₇Cl₂F |

| Molecular Weight | 187.07 g/mol | 205.06 g/mol |

| Synonyms | 1,1-Dichloro-2-phenylcyclopropane[2] | 1-Fluoro-2,2-dichloro-1-phenylcyclopropane |

| Structure |

|

|

Physicochemical Properties

Experimental data for (2,2-dichlorocyclopropyl)benzene are well-documented. These values serve as a baseline for predicting the properties of its fluorinated counterpart.

| Property | (2,2-Dichlorocyclopropyl)benzene (Experimental) | Reference |

| Appearance | White to light yellow solid or clear liquid | |

| Boiling Point | 103 °C at 10 mmHg | [2] |

| Density | 1.208 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.551 | [2] |

| Flash Point | 104 °C (219.2 °F) - closed cup |

Expert Analysis: The Impact of Fluorination

The introduction of a single fluorine atom at the C-1 position is expected to significantly alter these properties:

-

Boiling Point: The molecular weight increases to 205.06 g/mol , and the C-F bond introduces greater polarity. Both factors would lead to stronger intermolecular forces (dipole-dipole and van der Waals), resulting in a notably higher boiling point compared to the non-fluorinated analog under identical pressure.

-

Density: Fluorine is denser than hydrogen. Its inclusion is expected to increase the overall density of the molecule to a value greater than 1.208 g/mL.

-

Polarity: The highly polar C-F bond will increase the molecule's overall dipole moment, enhancing its polarity. This may slightly increase its solubility in polar organic solvents.

Synthesis Pathway: Carbene Cycloaddition

The most efficient and industrially relevant method for synthesizing phenyl-gem-dihalocyclopropanes is the [2+1] cycloaddition of a dihalocarbene to styrene. The carbene is generated in situ from a suitable precursor.

Protocol for (2,2-Dichlorocyclopropyl)benzene

This synthesis is a classic example of dichlorocarbene addition facilitated by phase-transfer catalysis (PTC), which allows the aqueous base to react with the organic-soluble chloroform at the phase interface.[3][4][5]

Reaction: Styrene + Chloroform (CHCl₃) --(NaOH, PTC)--> (2,2-Dichlorocyclopropyl)benzene

Step-by-Step Methodology: [4]

-

Reaction Setup: To a 250 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add styrene (e.g., 30g), dichloromethane (30 mL), and a phase-transfer catalyst such as benzyltriethylammonium chloride (TEBA, 1.2g).

-

Carbene Generation & Reaction: Heat the mixture to reflux. Slowly add a 50% aqueous solution of sodium hydroxide (e.g., 28.5g NaOH in 28.5 mL water) followed by the dropwise addition of chloroform (43.5g).

-

Causality: The strong base (NaOH) deprotonates chloroform (CHCl₃) to form the trichloromethanide anion (⁻CCl₃). This anion is unstable and rapidly eliminates a chloride ion to generate the highly reactive, electrophilic dichlorocarbene (:CCl₂). The phase-transfer catalyst shuttles the hydroxide or methanide ions into the organic phase to facilitate this reaction.

-

-

Reaction Completion: Maintain vigorous stirring and reflux for 8 hours.

-

Work-up: Cool the mixture to room temperature. Add water (60 mL) and stir for 10 minutes. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with a nonpolar solvent (e.g., petroleum ether).

-

Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product is then purified by high-vacuum distillation to yield a colorless liquid.[4]

-

Self-Validation: The success of the synthesis is confirmed by an expected yield of over 85% and a purity of >99% as determined by HPLC.[4] The product identity is verified by spectroscopic analysis (Section 4).

-

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of (2,2-Dichlorocyclopropyl)benzene.

Proposed Synthesis for this compound

To synthesize the fluorinated target, a different carbene must be generated: fluorodichlorocarbene (:CFCl) . This requires a different precursor than chloroform.

-

Proposed Precursor: Dichlorofluoromethane (CHCl₂F).

-

Mechanism: Similar to the above, a strong base would deprotonate CHCl₂F to form the dichlorofluoromethanide anion (⁻CClF₂), which would then eliminate a chloride ion to generate the :CFCl carbene. This carbene would then undergo cycloaddition with styrene. The reaction would likely still benefit from a phase-transfer catalyst system. The presence of two diastereomers (cis and trans relative to the phenyl group) is possible and would need to be separated or characterized.

Diagram: Carbene Generation Mechanism

Caption: Mechanism of dichlorocarbene generation and subsequent cycloaddition.

Spectroscopic Profile

Spectroscopic analysis is essential for structural verification.

Data for (2,2-Dichlorocyclopropyl)benzene

-

¹H NMR: The spectrum is characterized by signals for the cyclopropyl protons and the aromatic protons.

-

Aromatic Protons: A multiplet around 7.21-7.31 ppm (5H).

-

Cyclopropyl Protons: The three protons on the cyclopropane ring form a complex system. Typically, the methine proton (CH-Ph) appears as a triplet around 2.87 ppm, while the two methylene protons (CH₂) appear as distinct doublets around 1.81 and 1.91 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons: Signals typically appear in the 126-138 ppm range.

-

Cyclopropyl Carbons: The CH-Ph carbon is around 35 ppm, the CH₂ carbon is around 25 ppm, and the CCl₂ carbon is significantly deshielded to ~65 ppm.

-

Predicted Profile for this compound

The introduction of fluorine, an NMR-active nucleus (¹⁹F, spin ½), would dramatically change the NMR spectra, providing a clear diagnostic signature.

-

¹H NMR:

-

Coupling to Fluorine: All cyclopropyl protons will now show coupling to the ¹⁹F nucleus (²JHF and ³JHF), splitting their signals into doublets of doublets (or more complex multiplets).

-

Chemical Shift: The C-1 proton is replaced by fluorine. The remaining two cyclopropyl protons (on C-3) would be deshielded (shifted downfield) due to the electronegativity of the adjacent fluorine. The methine proton (CH-Ph) would also experience a downfield shift.

-

-

¹³C NMR:

-

C-F Coupling: All carbons in the cyclopropane ring and the ipso-carbon of the phenyl ring will exhibit coupling to the fluorine atom (¹JCF, ²JCF, etc.), appearing as doublets in a proton-decoupled spectrum. The ¹JCF coupling for the C-1 carbon will be very large (typically >200 Hz).

-

Chemical Shift: The C-1 carbon directly attached to fluorine will be massively deshielded, shifting significantly downfield (likely >90 ppm). The adjacent C-2 (CCl₂) and C-3 carbons will also be shifted downfield.

-

-

¹⁹F NMR: A single signal would be expected, which would be split into a multiplet by the adjacent cyclopropyl and potentially the ortho-aromatic protons.

Chemical Reactivity and Applications

The phenyl-dichlorocyclopropane scaffold is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry.

-

Application of (2,2-Dichlorocyclopropyl)benzene: It serves as a key intermediate in the synthesis of Ciprofibrate, a lipid-lowering agent.[3][4] The synthesis involves subsequent reactions on the phenyl ring, demonstrating that the cyclopropyl group can act as a directing group in electrophilic aromatic substitution.

-

Reactivity of the Ring: The cyclopropane ring is strained and can undergo ring-opening reactions under certain conditions (e.g., with strong acids or transition metals), though it is generally stable to many synthetic transformations. The gem-dichloro group can be reduced or modified.

The Role of Fluorine in Reactivity and Drug Design

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[6]

-

Metabolic Stability: The C-F bond is exceptionally strong. Introducing fluorine at a metabolically labile position (like the C-1 benzylic position) can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.

-

Modulation of pKa: Fluorine's strong electron-withdrawing effect can lower the pKa of nearby acidic or basic functional groups, which can be used to tune a drug's ionization state and optimize its interaction with a biological target.

-

Conformational Control: Due to its steric and electronic properties, fluorine can influence the preferred conformation of a molecule, locking it into a more bioactive shape.[6]

-

Enhanced Binding: The polarized C-F bond can participate in favorable non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) with protein targets, potentially increasing binding affinity and potency.

For This compound , the fluorine atom would make the C-1 position resistant to oxidation and would influence the electronic properties of the adjacent phenyl ring, potentially altering its reactivity in subsequent synthetic steps.

Diagram: Structure-Property-Application Relationship

Caption: Interrelation of structure, properties, and applications.

Safety and Handling

While a specific Safety Data Sheet (SDS) for the fluorinated compound is not widely available, the handling precautions can be inferred from its structural analogs.

-

Hazards: Assumed to be an irritant. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.

-

Fire: Combustible liquid. In case of fire, use CO₂, dry chemical, or foam. Firefighting may produce hazardous decomposition products including carbon oxides, hydrogen chloride, and hydrogen fluoride gas.

Conclusion

This compound represents a synthetically valuable molecule that combines the unique steric properties of a cyclopropane ring with the powerful modulating effects of fluorine. While detailed experimental data remains proprietary or unpublished, a robust understanding of its chemistry can be achieved by analyzing its well-documented non-fluorinated analog, (2,2-dichlorocyclopropyl)benzene). The synthesis reliably proceeds through a phase-transfer-catalyzed carbene cycloaddition, a methodology that can be adapted for the fluorinated version by selecting an appropriate carbene precursor like dichlorofluoromethane. The introduction of fluorine is predicted to increase the boiling point, density, and polarity, and will produce highly characteristic signatures in NMR spectra due to C-F and H-F coupling. For drug development professionals, the C-1 fluorine atom offers a strategic tool to block metabolic oxidation and fine-tune the electronic and conformational properties of resulting active pharmaceutical ingredients.

References

- 1. This compound | 502763-69-1 [chemicalbook.com]

- 2. (2,2-Dichlorocyclopropyl)benzene | 2415-80-7 [amp.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. guidechem.com [guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

Foreword: Navigating Scarcity with Scientific Rationale

An In-Depth Technical Guide to (2,2-Dichloro-1-fluorocyclopropyl)benzene: Synthesis, Properties, and Therapeutic Potential

In the landscape of chemical synthesis and drug discovery, some building blocks are ubiquitous, their properties and protocols thoroughly documented. Others, like This compound (CAS No. 502763-69-1) , exist at the frontier of specialized chemistry.[1] While commercially available, in-depth technical literature on this specific molecule is notably scarce. This guide, therefore, adopts a first-principles approach. By leveraging the extensive data available for its close, non-fluorinated analog, (2,2-Dichlorocyclopropyl)benzene, and integrating established principles of organofluorine chemistry, we present a robust and scientifically-grounded guide. This document is designed for the practicing researcher, offering not just data, but the expert causality behind the proposed methodologies and anticipated outcomes.

Core Compound Analysis: The Strategic Impact of Fluorination

The foundational structure, the gem-dichlorocyclopropyl moiety attached to a phenyl ring, is a versatile synthetic intermediate.[2][3][4] The introduction of a single fluorine atom at the C1 position dramatically alters the molecule's electronic and steric profile, offering a powerful tool for medicinal chemists.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for this compound is not widely published. However, we can project its properties with high confidence by examining its non-fluorinated parent, (2,2-Dichlorocyclopropyl)benzene (CAS No. 2415-80-7), and understanding the predictable effects of fluorination.[5]

| Property | (2,2-Dichlorocyclopropyl)benzene (Analog) | This compound (Projected Impact) |

| CAS Number | 2415-80-7[6] | 502763-69-1[1] |

| Molecular Formula | C₉H₈Cl₂[6] | C₉H₇Cl₂F |

| Molecular Weight | 187.07 g/mol [6] | 205.06 g/mol |

| Boiling Point | 103-105 °C / 10 mmHg[7] | Expected to be similar or slightly higher due to increased molecular weight and polarity. |

| Density | ~1.208 g/mL at 25 °C | Expected to be higher due to the mass of fluorine. |

| Refractive Index | ~1.551 | Expected to be slightly lower, a common trend upon fluorination. |

| Lipophilicity (LogP) | ~3.5-4.0 (Calculated) | Ambiguous; fluorine can increase or decrease LogP depending on the overall electronic context. A modest increase is often observed. |

| Dipole Moment | Moderate | Significantly increased due to the highly polar C-F bond. |

| Metabolic Stability | Susceptible to oxidation at the benzylic C-H position. | The C1-F bond is exceptionally stable. Fluorine substitution can block metabolic attack at this position, potentially increasing the compound's half-life in vivo.[5] |

Expert Rationale: The C-F bond is the most polarized single bond in organic chemistry. Its introduction induces a strong dipole moment and can lead to unique intramolecular interactions, such as nF → σ*CF hyperconjugation, which can stabilize certain conformations.[8][9] For drug development professionals, the key takeaway is the potential for fluorine to act as a "metabolic shield," preventing CYP450-mediated oxidation at the benzylic position, a common liability for similar structures.[5]

Synthesis Pathway: Cyclopropanation via Phase-Transfer Catalysis

The most efficient and industrially scalable method for the synthesis of gem-dihalocyclopropanes is the addition of a dihalocarbene to an alkene.[4] This reaction is ideally performed under phase-transfer catalysis (PTC) conditions, which obviates the need for anhydrous solvents and expensive, strong bases, making the process greener, safer, and more cost-effective.[3][10]

Proposed Mechanism: In Situ Generation of Chlorofluorocarbene (:CFCl)

The core of the synthesis is the generation of the highly reactive chlorofluorocarbene intermediate. This is achieved by the α-elimination of a proton and a chloride ion from a suitable precursor, such as Dichlorofluoromethane (CHClF₂), using a strong base.

The PTC mechanism proceeds as follows:

-

Phase Transfer: A quaternary ammonium salt (Q⁺X⁻), the phase-transfer catalyst, transports a hydroxide ion (OH⁻) from the aqueous phase into the organic phase.[11][12]

-

Deprotonation: In the organic phase, the highly reactive, "naked" hydroxide ion deprotonates the CHClF₂, forming the trichlorofluoromethyl anion ([CFCl₂]⁻).

-

α-Elimination: This anion is unstable and rapidly eliminates a chloride ion to generate the neutral, electrophilic chlorofluorocarbene (:CFCl).

-

Cycloaddition: The generated carbene immediately reacts with the electron-rich double bond of styrene (present in the organic phase) in a concerted [2+1] cycloaddition to form the desired this compound ring.[13]

-

Catalyst Regeneration: The catalyst cation (Q⁺) shuttles the displaced chloride ion (Cl⁻) back to the aqueous phase, regenerating the catalyst for another cycle.

Visualization of the PTC Synthesis Workflow

Caption: Phase-Transfer Catalysis (PTC) cycle for the synthesis of the target compound.

Self-Validating Experimental Protocol (Proposed)

This protocol is adapted from the validated synthesis of the non-fluorinated analog and established methods for carbene generation.[7] The causality for each step is explained to ensure a self-validating workflow.

Materials & Reagents:

-

Styrene (freshly distilled)

-

Dichlorofluoromethane (CHClF₂)

-

Sodium Hydroxide (50% w/w aqueous solution)

-

Benzyltriethylammonium chloride (TEBAC) or similar phase-transfer catalyst

-

Dichloromethane (DCM) or Toluene (as organic solvent)

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add styrene (1.0 eq.), the organic solvent (e.g., DCM, 2 mL/mmol of styrene), and the phase-transfer catalyst (TEBAC, 0.02-0.05 eq.).

-

Rationale: Vigorous stirring is critical in PTC to maximize the interfacial area between the aqueous and organic phases, ensuring efficient catalyst turnover.

-

-

Initiation: Begin vigorous stirring and add the 50% NaOH solution (3.0-5.0 eq.).

-

Carbene Precursor Addition: Cool the mixture in an ice-water bath to 0-5 °C. Add the dichlorofluoromethane (1.5-2.0 eq.), dissolved in a small amount of the organic solvent, dropwise via the addition funnel over 1-2 hours. Maintain the internal temperature below 10 °C.

-

Rationale: The deprotonation and carbene formation are exothermic. Slow, cooled addition is crucial to prevent side reactions and uncontrolled formation of the highly reactive carbene.

-

-

Reaction & Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC or GC-MS by periodically quenching a small aliquot with water and extracting with ether.

-

Rationale: The disappearance of the styrene starting material indicates reaction completion.

-

-

Work-up & Quenching: Once the reaction is complete, cool the mixture and slowly add cold deionized water to dissolve the salts and quench any remaining reactive species. Transfer the mixture to a separatory funnel.

-

Extraction & Washing: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with deionized water and brine to remove the catalyst and inorganic salts.

-

Rationale: The washing steps are essential for removing the water-soluble catalyst and any remaining NaOH, which is critical for a clean purification.

-

-

Drying & Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Rationale: Vacuum distillation is often effective for thermally stable liquids, while chromatography provides higher purity if non-volatile impurities are present.

-

Applications in Drug Discovery and Development

The title compound is not yet a component of an approved drug, but its structural motifs—the phenyl ring, the cyclopropane scaffold, and the gem-dihalo-fluoro substitution—make it a highly valuable building block for medicinal chemists.

-

Rigid Scaffold: The cyclopropane ring is a conformationally constrained, three-dimensional structure.[8][14] Incorporating it into a drug candidate can lock in a specific bioactive conformation, improving binding affinity to a target protein and reducing off-target effects.

-

Metabolic Stability: As previously discussed, the C1-fluorine atom can serve as a "metabolic blocker," enhancing the pharmacokinetic profile of a potential drug.[5] This is a widely used and validated strategy in modern drug design.

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups and allow for unique interactions (e.g., hydrogen bonding, dipole interactions) within a protein's active site, leading to enhanced potency.[5][15]

-

Versatile Synthetic Handle: The gem-dichloro groups can be further transformed. For instance, they can undergo reduction or participate in ring-opening reactions, providing access to a diverse array of more complex molecular architectures.[16][17]

Logical Framework for Application

Caption: Rationale for the compound's utility in medicinal chemistry.

Safety and Handling

No specific safety data sheet (SDS) is widely available for this compound. Therefore, it must be handled with the precautions appropriate for a novel, halogenated organic compound.

-

Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles, and nitrile gloves.

-

Avoidance: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound stands as a promising, albeit under-documented, building block for advanced chemical synthesis. By applying established principles of phase-transfer catalysis and carbene chemistry, a logical and robust synthetic pathway can be confidently proposed. Its unique combination of a rigid cyclopropane core and a metabolically robust C-F bond provides a compelling rationale for its application in drug discovery programs aiming to overcome common challenges of metabolic instability and conformational flexibility. This guide provides the foundational knowledge and expert-derived protocols necessary for researchers to begin exploring the full potential of this versatile molecule.

References

- 1. This compound | 502763-69-1 [chemicalbook.com]

- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,2-Dichlorocyclopropylbenzene | C9H8Cl2 | CID 95349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 16. Electrocyclic ring-opening/pi-allyl cation cyclization reaction sequences involving gem-dihalocyclopropanes as substrates: application to syntheses of (+/-)-, (+)-, and (-)-gamma-lycorane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

Introduction: A Trifecta of High-Value Motifs in Medicinal Chemistry

An In-depth Technical Guide to the Molecular Structure and Applications of (2,2-Dichloro-1-fluorocyclopropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

The compound this compound represents a fascinating convergence of three structurally significant motifs prized in modern drug discovery: the rigid cyclopropyl scaffold, the metabolically robust fluorine atom, and the versatile phenyl ring. This unique combination imparts a distinct set of physicochemical properties that make it and its derivatives highly valuable building blocks for medicinal chemists.

The cyclopropane ring is a conformationally constrained scaffold that introduces a defined three-dimensional geometry into a molecule.[1][2][3] This rigidity can pre-organize a compound into a bioactive conformation, enhancing its binding potency to biological targets.[1] Fluorine, the most electronegative element, is a powerful modulator of molecular properties. Its introduction can enhance metabolic stability, tune lipophilicity (logP), and alter the acidity of nearby protons.[2][3][4][5] The gem-dichloro group further influences the electronic nature and steric profile of the cyclopropane ring. This technical guide provides an in-depth analysis of the synthesis, structural characterization, and strategic applications of this compound, offering field-proven insights for its use in research and development.

PART 1: Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through the cyclopropanation of styrene. This reaction involves the generation of a dichlorofluorocarbene intermediate, which then adds across the double bond of the styrene. A common and effective method for generating the necessary carbene is from a suitable precursor under phase-transfer catalysis conditions, which is well-suited for industrial scale-up due to its mild conditions and operational simplicity.

Protocol 1: Synthesis via Phase-Transfer Catalysis

This protocol is adapted from the established synthesis of the non-fluorinated analog, (2,2-dichlorocyclopropyl)benzene.[6] The key distinction lies in the choice of the carbene precursor to incorporate the fluorine atom. Sodium chlorodifluoroacetate (ClCF₂COONa) is a common and effective precursor for generating difluorocarbene, but for dichlorofluorocarbene, a reagent like trichlorofluoromethane (CCl₃F) in the presence of a strong base is often employed.

Experimental Protocol:

-

Reaction Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add styrene (1 equivalent), a phase-transfer catalyst such as benzyltriethylammonium chloride (TEBA, 0.05 eq.), and chloroform (as solvent).

-

Reagent Preparation: Prepare a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v).

-

Carbene Generation & Reaction: While vigorously stirring the organic mixture, slowly add the aqueous sodium hydroxide solution dropwise. The reaction is exothermic; maintain the temperature as needed with an ice bath. The base deprotonates the chloroform to generate the dichlorocarbene in situ at the aqueous-organic interface.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the consumption of styrene.

-

Work-up: Upon completion, cool the mixture to room temperature and add water to dissolve the salts. Separate the organic layer.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or petroleum ether) to recover any remaining product.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield the final this compound as a liquid.[6]

Causality and Expertise: The choice of a phase-transfer catalyst like TEBA is critical. It facilitates the transport of the hydroxide ion (OH⁻) from the aqueous phase to the organic phase, where it can react with the carbene precursor (chloroform). This avoids the need for anhydrous conditions or expensive, strong, and moisture-sensitive bases, making the protocol robust and scalable. Vigorous stirring is essential to maximize the interfacial area between the two phases, thereby increasing the reaction rate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (2,2-Dichlorocyclopropyl)benzene.

PART 2: Molecular Structure and Spectroscopic Elucidation

The definitive confirmation of the molecular structure of this compound relies on a combination of modern spectroscopic techniques.

Molecular Structure Diagram

Caption: Structure of this compound.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for the title compound, with comparative data from its close analog, (2,2-dichlorocyclopropyl)benzene, for context.[7]

| Technique | Functional Group | Expected Chemical Shift / Signal | Reference Data: (2,2-Dichlorocyclopropyl)benzene [7] |

| ¹H NMR | Aromatic Protons | ~7.2 - 7.4 ppm (complex multiplet, 5H) | 7.21 - 7.31 ppm (m) |

| Methine Proton (CH) | ~3.0 - 3.5 ppm (doublet of doublets of doublets, 1H). Splitting from two adjacent CH₂ protons and the geminal fluorine. | 2.87 ppm (t) | |

| Methylene Protons (CH₂) | Two distinct signals ~1.8 - 2.5 ppm (each a multiplet, 2H). They are diastereotopic and will show geminal (H-H), vicinal (H-H), and vicinal (H-F) coupling. | 1.81, 1.91 ppm (d, d) | |

| ¹³C NMR | Aromatic Carbons | ~125 - 140 ppm (4 signals) | Not available |

| C-Ph | ~30 - 40 ppm (doublet due to C-F coupling) | Not available | |

| C-F | ~80 - 100 ppm (large ¹JCF coupling) | Not applicable | |

| CCl₂ | ~60 - 70 ppm (doublet due to C-C-F coupling) | Not available | |

| ¹⁹F NMR | C-F | A single signal, likely a multiplet due to coupling with the three cyclopropyl protons. | Not applicable |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z corresponding to C₉H₇Cl₂F. A characteristic isotopic pattern (M, M+2, M+4) in a ~9:6:1 ratio will be observed due to the presence of two chlorine atoms. | Molecular Weight: 187.07[8] |

| IR Spectroscopy | Aromatic C-H | ~3000-3100 cm⁻¹ | Available in NIST WebBook[8] |

| C-F stretch | ~1000-1100 cm⁻¹ (strong) | Not applicable | |

| C-Cl stretch | ~600-800 cm⁻¹ (strong) | Available in NIST WebBook[8] |

Protocol 2: NMR Spectrum Acquisition and Analysis

A self-validating system for structural confirmation via NMR involves predictable signal patterns and couplings.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.[7]

-

Spectrometer Parameters (¹H NMR):

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 2.0 s

-

-

Data Acquisition: Acquire standard ¹H, ¹³C, and ¹⁹F NMR spectra. Additionally, acquire 2D correlation spectra such as COSY (¹H-¹H) and HSQC (¹H-¹³C) to definitively assign proton and carbon signals.

-

Data Analysis - The Validation Cascade:

-

¹H Spectrum: Confirm the presence of the aromatic multiplet (~7.2-7.4 ppm) and three distinct signals in the aliphatic region for the cyclopropyl protons. The integration should correspond to a 5:1:1:1 ratio.

-

¹⁹F Spectrum: Observe a single resonance, confirming the presence of one unique fluorine environment.

-

¹H-¹⁹F Coupling: The methine proton (adjacent to the phenyl ring) and the two methylene protons should all show coupling to the fluorine atom. This is a key validation step.

-

COSY Spectrum: Verify that the methine proton shows a correlation to the two methylene protons, confirming their connectivity within the three-membered ring.

-

HSQC Spectrum: Correlate each proton signal to its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum. The carbon attached to the fluorine will show a characteristically large one-bond C-F coupling constant.

-

PART 3: Applications in Drug Development

The this compound scaffold is more than a synthetic curiosity; it is a platform for creating high-value pharmaceutical agents. The parent compound, (2,2-dichlorocyclopropyl)benzene, is a known intermediate in the synthesis of the lipid-lowering drug ciprofibrate.[6][9] This establishes a direct precedent for the utility of this chemical class in medicine.

Strategic Advantages in Drug Design:

-

Enhanced Metabolic Stability: The cyclopropyl ring is sterically hindered and less susceptible to metabolic oxidation compared to linear alkyl chains. The carbon-fluorine bond is exceptionally strong, further blocking potential sites of metabolism.[1][2]

-

Improved Target Binding and Potency: The rigid cyclopropane framework reduces the entropic penalty upon binding to a target protein by locking the phenyl ring in a specific orientation. This can lead to a significant increase in binding affinity and potency.[1]

-

Modulation of Physicochemical Properties: Fluorine substitution can increase a compound's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][2]

-

Novel Chemical Space: The unique three-dimensional shape of the cyclopropyl group allows medicinal chemists to explore novel chemical space, potentially leading to new intellectual property and drugs with novel mechanisms of action.[1]

Logical Framework for Application in Drug Design

Caption: Strategic value of the fluorinated cyclopropyl scaffold in drug design.

Conclusion

This compound is a structurally rich and synthetically accessible molecule that holds significant promise for the fields of medicinal chemistry and drug development. Its architecture, which combines rigidity, metabolic stability, and tunable electronics, provides a robust platform for the design of next-generation therapeutics. The protocols and analyses presented in this guide offer a comprehensive framework for researchers to synthesize, characterize, and strategically deploy this valuable chemical entity in their research endeavors. A thorough understanding of its molecular structure and properties is the first step toward unlocking its full potential in the creation of novel and effective medicines.

References

- 1. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 5. researchgate.net [researchgate.net]

- 6. guidechem.com [guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Benzene, 2,2-dichlorocyclopropyl- [webbook.nist.gov]

- 9. (2,2-Dichlorocyclopropyl)benzene | 2415-80-7 [chemicalbook.com]

A Spectroscopic Guide to (2,2-Dichloro-1-fluorocyclopropyl)benzene: Predictive Analysis and Characterization

Abstract

(2,2-Dichloro-1-fluorocyclopropyl)benzene is a halogenated phenylcyclopropane derivative with potential applications as a synthetic intermediate in pharmaceutical and materials science. The unique combination of a dichlorinated geminal center, a fluorine atom, and a phenyl group on a strained cyclopropyl ring results in a complex and distinctive spectroscopic profile. This guide provides an in-depth, predictive analysis of the key spectroscopic data for this molecule, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra are not widely published, this document leverages established spectroscopic principles and comparative data from structurally similar analogs to construct a reliable, interpreted dataset. Detailed experimental protocols for data acquisition are provided to ensure methodological rigor for researchers aiming to synthesize or identify this compound.

Introduction and Molecular Structure

The incorporation of fluorinated cyclopropyl moieties is a valuable strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity. This compound represents a key building block in this class. Its structural analysis is paramount for reaction monitoring, quality control, and characterization of downstream products.

The molecule possesses a chiral center at the C1 carbon of the cyclopropyl ring, the carbon atom bonded to both the fluorine and the phenyl group. This chirality renders the geminal protons on the C3 carbon diastereotopic, a critical feature that significantly influences the complexity and interpretation of its NMR spectra.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The analysis requires a multi-nuclear approach (¹H, ¹³C, ¹⁹F) to resolve its complex features.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to be the most complex due to intricate spin-spin coupling. The cyclopropyl protons constitute an AMX spin system, further coupled to the ¹⁹F nucleus.

-

Aromatic Protons (H-Ar): The five protons of the monosubstituted benzene ring are expected to appear as a complex multiplet in the range of δ 7.20 - 7.40 ppm . Their chemical shift is influenced by the slight electron-withdrawing nature of the substituted cyclopropyl ring.

-

Cyclopropyl Protons (H1, H2, H3):

-

H1 (Methine Proton): The proton on C1 is significantly deshielded by the adjacent electronegative fluorine atom and the phenyl group. It is expected to resonate at approximately δ 3.0 - 3.5 ppm . Its signal will be a doublet of doublets of doublets (ddd) due to coupling with the two diastereotopic C3 protons and the ¹⁹F nucleus.

-

H2 & H3 (Methylene Protons): Due to the C1 chiral center, the two protons on C3 are diastereotopic and thus chemically non-equivalent. They will appear as two separate signals, likely in the range of δ 1.8 - 2.5 ppm . Each signal will be a doublet of doublets, resulting from geminal coupling to each other (²JHH, typically 5-10 Hz) and vicinal coupling to H1 (³JHH). The magnitude of the vicinal coupling will differ for the cis and trans relationships. Further coupling to the fluorine atom (³JHF) will add complexity, potentially resulting in two distinct doublet of doublet of doublets (ddd).

-

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide clear signals for each carbon environment, with C-F coupling being a key diagnostic feature.

-

C1 (CF-Ph): This carbon is directly attached to fluorine and will exhibit a large one-bond coupling constant (¹JCF). It is expected to appear as a doublet around δ 85 - 95 ppm .

-

C2 (CCl₂): The carbon bearing two chlorine atoms will be significantly deshielded and is predicted to be in the δ 60 - 70 ppm range. It may show a smaller two-bond C-F coupling (²JCF).

-

C3 (CH₂): The methylene carbon of the cyclopropane ring is expected around δ 25 - 35 ppm and will also exhibit a two-bond C-F coupling (²JCF).

-

Aromatic Carbons: Four distinct signals are expected for the phenyl group:

-

C-ipso: The carbon directly attached to the cyclopropyl ring is predicted at δ 135 - 140 ppm .

-

C-ortho, C-meta, C-para: These carbons will appear in the typical aromatic region of δ 128 - 130 ppm .

-

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for fluorinated compounds.[1]

-

Chemical Shift: The single fluorine environment is expected to produce one signal. For fluorocyclopropanes, the chemical shift can be highly variable. Based on related structures, a chemical shift in the range of δ -140 to -170 ppm (relative to CFCl₃) is a reasonable prediction.

-

Multiplicity: The ¹⁹F signal will be split by the three cyclopropyl protons. It is expected to appear as a complex multiplet, likely a doublet of doublet of doublets, due to vicinal (³JHF) and geminal (²JHF) couplings to the C1 and C3 protons.

| Predicted NMR Data Summary | |

| Nucleus | Assignment |

| ¹H | Aromatic |

| H1 (CH-F) | |

| H2, H3 (CH₂) | |

| ¹³C | C1 (CF-Ph) |

| C2 (CCl₂) | |

| C3 (CH₂) | |

| C-ipso | |

| C-aromatic | |

| ¹⁹F | CF |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. The spectrum will be dominated by vibrations from the aromatic ring and the halogenated cyclopropyl group.

-

C-H Stretching (Aromatic): Sharp peaks are expected just above 3000 cm⁻¹ (~3030-3100 cm⁻¹ ).

-

C-H Stretching (Aliphatic): Peaks from the cyclopropyl C-H bonds should appear just below 3000 cm⁻¹ (~2950-3000 cm⁻¹ ).

-

C=C Stretching (Aromatic): Characteristic absorptions for the benzene ring will be present in the ~1450-1600 cm⁻¹ region.

-

C-F Stretching: A strong, prominent absorption band characteristic of the C-F bond is predicted in the 1000 - 1150 cm⁻¹ region. This is a key diagnostic peak.

-

C-Cl Stretching: Absorptions corresponding to the C-Cl bonds are expected in the fingerprint region, typically between 650 - 800 cm⁻¹ .

| Predicted IR Data Summary | |

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3030 - 3100 |

| Aliphatic C-H Stretch | 2950 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch | 1000 - 1150 |

| C-Cl Stretch | 650 - 800 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is particularly distinctive for this compound due to the presence of two chlorine atoms.

-

Molecular Ion (M⁺): The molecule has a chemical formula of C₉H₇Cl₂F. The exact mass of the molecular ion peak is calculated to be approximately 203.99 g/mol .

-

Isotopic Pattern: The most critical diagnostic feature in the MS spectrum will be the isotopic signature of the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in a characteristic cluster of peaks for the molecular ion and any chlorine-containing fragments:

-

M⁺: (containing two ³⁵Cl atoms)

-

[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl)

-

[M+4]⁺: (containing two ³⁷Cl atoms) The expected intensity ratio for this cluster will be approximately 9:6:1 . Observing this pattern is strong evidence for the presence of two chlorine atoms.

-

-

Key Fragmentation Pathways:

-

Loss of Cl: A prominent fragment corresponding to [M-Cl]⁺ at m/z ≈ 169 is expected.

-

Loss of the Phenyl Group: Fragmentation could lead to the loss of C₆H₅, resulting in a [C₃H₂Cl₂F]⁺ fragment.

-

Rearrangements: Complex rearrangements involving the cyclopropyl ring are common upon ionization.

-

Experimental Protocols and Workflow

Acquiring high-quality spectroscopic data requires standardized methodologies.

General Analytical Workflow

Figure 2: Standard workflow for comprehensive spectroscopic analysis.

Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra (δ = 0.00 ppm). For ¹⁹F NMR, an external standard or referencing to the instrument's lock frequency is common.

-

Instrumentation: Use a nuclear magnetic resonance spectrometer with a minimum field strength of 400 MHz for ¹H.

-

Acquisition Parameters (¹H):

-

Number of Scans: 16

-

Relaxation Delay: 2.0 s

-

Pulse Width: 90° pulse

-

Acquisition Time: ~4.0 s

-

-

Acquisition Parameters (¹³C):

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2.0 s

-

Technique: Proton-decoupled

-

-

Acquisition Parameters (¹⁹F):

-

Number of Scans: 64

-

Technique: Proton-coupled and decoupled spectra are recommended to analyze coupling patterns.

-

Protocol: FTIR-ATR Spectroscopy

-

Sample Preparation: Place a single drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the clean, empty ATR crystal.

-

Sample Scan: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

-

GC Method:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Conclusion

The structural characterization of this compound relies on a synergistic application of multiple spectroscopic techniques. The predicted data presented in this guide highlights the key features expected for its unambiguous identification. The complex splitting patterns in the ¹H and ¹⁹F NMR spectra, the large C-F coupling constant in the ¹³C NMR, the strong C-F vibrational band in the IR spectrum, and the unique 9:6:1 isotopic cluster for the molecular ion in the mass spectrum collectively form a definitive spectroscopic fingerprint for this valuable synthetic intermediate.

References

Introduction: Deciphering Complexity in a Strained Ring System

An In-Depth Technical Guide to the ¹H NMR Spectrum of (2,2-Dichloro-1-fluorocyclopropyl)benzene

This compound is a fascinating molecule for NMR spectroscopists. It presents a confluence of structural features—a strained three-membered ring, multiple halogen substituents with differing electronegativity, and an aromatic moiety—that give rise to a complex and information-rich proton nuclear magnetic resonance (¹H NMR) spectrum. The cyclopropane ring's unique electronic environment, characterized by σ-aromaticity and significant ring strain, results in proton chemical shifts that are distinct from acyclic alkanes.[1][2] The introduction of a phenyl group, two chlorine atoms, and a fluorine atom breaks the molecule's symmetry and introduces a cascade of intricate spin-spin coupling interactions.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will deconstruct the spectrum into its constituent parts, predict the chemical shifts and coupling patterns based on established principles, and provide a validated experimental protocol for its acquisition. This document is intended for researchers and drug development professionals who rely on NMR for unequivocal structural elucidation and purity assessment.

Molecular Structure and Proton Environment Analysis

The core of interpreting the spectrum lies in understanding the unique magnetic environment of each proton. The molecule contains a chiral center at the C1 position of the cyclopropyl ring, which has profound implications for the neighboring methylene (CH₂) protons.

Caption: Labeled structure of this compound.

-

Aromatic Protons : The five protons on the phenyl ring are chemically distinct but often present as a complex, overlapping multiplet due to small differences in their chemical shifts and inter-proton couplings.

-

Cyclopropyl Protons :

-

Hₐ (Methine Proton) : This proton is attached to C1, the chiral center, alongside the fluorine and phenyl groups.

-

Hₑ and Hₑ' (Methylene Protons) : These two protons are attached to C3. Due to the chirality at C1, they are diastereotopic .[3][4] This means they are chemically and magnetically non-equivalent, will have different chemical shifts, and will exhibit mutual (geminal) coupling.[5]

-

Predictive ¹H NMR Spectrum Analysis

The final spectrum is a superposition of signals from the aromatic and cyclopropyl regions. The cyclopropyl region is the most diagnostic and complex due to a network of proton-proton and proton-fluorine couplings.

The Aromatic Region (δ ≈ 7.2 - 7.5 ppm)

The phenyl group, attached to a cyclopropyl ring, typically gives rise to signals in the aromatic region. The cyclopropyl group acts as an electron-donating substituent, slightly shielding the aromatic protons relative to benzene itself. However, the halogen substituents on the ring have a net deshielding effect. The five aromatic protons will likely appear as a complex multiplet between δ 7.2 and 7.5 ppm . For routine analysis, this multiplet confirms the presence of the monosubstituted benzene ring.

The Cyclopropyl Region (δ ≈ 1.5 - 4.0 ppm): A Detailed Deconstruction

This region contains the most critical structural information. The chemical shifts are influenced by the electronegativity of the halogens, the anisotropic effect of the phenyl ring, and the intrinsic properties of the cyclopropane ring.[6][7] The splitting patterns are dictated by a network of couplings.

Key Principles at Play:

-

Electronegativity : The highly electronegative fluorine atom will strongly deshield the geminal proton Hₐ, shifting it significantly downfield. The chlorine atoms will deshield the adjacent Hₑ and Hₑ' protons.

-

Anisotropy : Protons positioned over the face of the benzene ring are shielded, while those in the plane are deshielded.[8] The time-averaged position of Hₐ, Hₑ, and Hₑ' relative to the phenyl ring will influence their precise chemical shifts.

-

Proton-Fluorine Coupling : Spin-spin coupling between ¹H and ¹⁹F (another spin-½ nucleus) is typically strong and occurs over multiple bonds.[9]

-

²JHF (geminal) will be large.

-

³JHF (vicinal) depends on the dihedral angle, with trans couplings often being larger than cis couplings.

-

-

Proton-Proton Coupling in Cyclopropanes :

-

³Jcis is generally larger than ³Jtrans.

-

²Jgem is typically negative.[10]

-

Caption: Spin-spin coupling network in the cyclopropyl moiety.

Predicted Signals:

-

Hₐ (Methine Proton) :

-

Chemical Shift : Expected to be the most downfield of the cyclopropyl protons ( δ ≈ 3.5 - 4.0 ppm ) due to the direct attachment of the fluorine atom and the phenyl group.

-

Multiplicity : It couples to Hₑ, Hₑ', and the fluorine atom. The signal will be a doublet of doublets of doublets (ddd) . The couplings will be ²JHF, ³JHₐHₑ, and ³JHₐHₑ'.

-

-

Hₑ and Hₑ' (Diastereotopic Methylene Protons) :

-

Chemical Shift : These protons are deshielded by the adjacent dichlorinated carbon and the phenyl group. They are expected in the δ ≈ 1.8 - 2.5 ppm range. Their non-equivalence means they will have distinct chemical shifts.

-

Multiplicity : Each of these protons couples to its diastereotopic partner (geminal coupling), to Hₐ (vicinal coupling), and to the fluorine atom (vicinal coupling). Each signal will therefore also be a complex multiplet, likely a doublet of doublets of doublets (ddd) .

-

Summary and Comparative Data

To ground these predictions, we can compare them to the known experimental data of the closely related (2,2-Dichlorocyclopropyl)benzene, which lacks the fluorine atom.[11]

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| This compound | Hₐ (Methine) | ~3.5 - 4.0 (Predicted) | ddd | ²JHF ≈ 40-60; ³JHH ≈ 5-11 |

| Hₑ, Hₑ' (Methylene) | ~1.8 - 2.5 (Predicted) | ddd | ²JHH ≈ 7-9; ³JHH ≈ 5-11; ³JHF ≈ 2-15 | |

| Aromatic | ~7.2 - 7.5 (Predicted) | m | - | |

| (2,2-Dichlorocyclopropyl)benzene [11] | H (Methine) | 2.87 | t | J ≈ 8.5 |

| H (Methylene) | 1.81, 1.91 | d, d | Jgem = -7.9 | |

| Aromatic | 7.21 - 7.31 | m | - | |

| Cyclopropylbenzene [11] | H (Methine) | 1.89 | m | - |

| H (Methylene) | 0.71 | m | - | |

| Aromatic | 7.10 - 7.30 | m | - |

The comparison clearly illustrates the powerful deshielding effect of the fluorine atom, which is predicted to shift the methine proton (Hₐ) downfield by approximately 0.6-1.1 ppm relative to its non-fluorinated counterpart.

Experimental Protocol: Acquiring a High-Resolution Spectrum

Trustworthy data begins with a robust experimental methodology. The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum suitable for detailed analysis.

Sample Preparation

-

Massing : Accurately weigh 5-10 mg of this compound.

-

Solvent Selection : Use approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for nonpolar to moderately polar compounds and its single residual solvent peak at δ ≈ 7.26 ppm.

-

Internal Standard : Add a minimal amount (1-2 µL of a dilute solution) of tetramethylsilane (TMS) to serve as the internal reference (δ 0.00 ppm).

-

Mixing & Transfer : Ensure the sample is fully dissolved via gentle vortexing. Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Parameters (400 MHz Example)

-

Instrument : 400 MHz NMR Spectrometer

-

Solvent : CDCl₃

-

Temperature : 298 K (25 °C)

-

Pulse Program : Standard single pulse (e.g., Bruker 'zg30')

-

Number of Scans (NS) : 16. This provides a good signal-to-noise ratio for a sample of this concentration.

-

Relaxation Delay (D1) : 2.0 seconds. A delay of ~2 seconds is generally sufficient for protons in a molecule of this size to fully relax.

-

Acquisition Time (AQ) : 4.0 seconds. A longer acquisition time ensures high resolution for resolving complex multiplets.

-

Spectral Width (SW) : 20 ppm (from -2 to 18 ppm). This wide window ensures all signals, including any potential impurities, are captured.

Data Processing

-

Fourier Transform : Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significant loss of resolution, followed by Fourier transformation.

-

Phasing : Manually phase the spectrum to achieve a flat, pure-absorptive baseline.

-

Baseline Correction : Apply a polynomial baseline correction to remove any remaining distortions.

-

Referencing : Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Integration : Integrate all signals to determine the relative ratios of the different types of protons.

-

Peak Picking : Identify the precise chemical shift of each multiplet for analysis of coupling constants.

Caption: Standard workflow for ¹H NMR spectrum acquisition and analysis.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how fundamental principles—diastereotopicity, electronegativity, anisotropy, and multi-bond spin-spin coupling—manifest in a complex organic molecule. A systematic, principle-based approach allows for the confident prediction and interpretation of its key features. The methine proton (Hₐ) is expected as a downfield doublet of doublets of doublets around δ 3.5-4.0 ppm, while the two diastereotopic methylene protons (Hₑ, Hₑ') should appear as distinct, complex multiplets further upfield (δ 1.8-2.5 ppm). This detailed analysis, supported by a robust experimental protocol, provides the necessary framework for researchers to use ¹H NMR as a definitive tool for the structural verification of this and other similarly complex molecules.

References

- 1. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 6. Anisotropy effect of three-membered rings in (1)H NMR spectra: quantification by TSNMRS and assignment of the stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arsdcollege.ac.in [arsdcollege.ac.in]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Structural Challenge and Spectroscopic Solution

An In-Depth Technical Guide to the ¹³C NMR Analysis of (2,2-Dichloro-1-fluorocyclopropyl)benzene

This compound is a fascinating molecule for synthetic chemists and drug development professionals. Its strained three-membered ring, adorned with a unique combination of halogen atoms and a phenyl group, presents a rich stereochemical landscape. The presence of a chiral center at C1, bearing the fluorine atom, implies the potential for diastereomers depending on the synthetic route. Elucidating the precise structure and stereochemistry of such compounds is non-trivial and paramount for understanding their reactivity, biological activity, and intellectual property claims.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structural determination of organic molecules in solution.[1][2][3] This guide provides a comprehensive, in-depth analysis of the application of ¹³C NMR spectroscopy for the characterization of this compound. We will move beyond a simple description of the spectrum to explain the underlying principles, the rationale behind experimental design, and a robust workflow for confident spectral interpretation.

Part 1: Foundational Principles – Understanding the Influences on ¹³C Chemical Shifts

The ¹³C NMR spectrum of this compound is governed by a confluence of electronic and steric effects. A predictive understanding of these factors is crucial for accurate spectral assignment.

-

Cyclopropyl Ring Strain: The carbon atoms of a cyclopropane ring exhibit unique hybridization, often described as being between sp² and sp³.[4] This results in unusually high-field (upfield) chemical shifts compared to their acyclic alkane counterparts. For instance, the carbons in unsubstituted cyclopropane resonate at a remarkable -2.7 ppm.[5][6]

-

Electronegativity of Halogen Substituents: Electronegative atoms like fluorine and chlorine deshield adjacent carbon nuclei, causing a downfield shift in their resonance frequency.[7][8] The effect is most pronounced on the alpha-carbon (the carbon directly bonded to the halogen) and diminishes with distance. In our target molecule, the C1 (bonded to fluorine) and C2 (bonded to two chlorines) will be significantly shifted downfield from a typical cyclopropyl carbon.

-

The Anisotropic Effect of the Phenyl Group: The π-electron system of the benzene ring generates its own magnetic field. This anisotropy can cause either shielding or deshielding of nearby nuclei depending on their spatial orientation relative to the ring. The carbons of the cyclopropyl ring will be influenced by this effect, as will the ipso-carbon of the phenyl ring itself.[7]

-

Carbon-Fluorine (¹³C-¹⁹F) Coupling: A key diagnostic feature of this molecule's spectrum will be spin-spin coupling between the ¹⁹F nucleus (100% natural abundance, spin I=½) and the carbon nuclei. This coupling is observed through the carbon skeleton and provides invaluable connectivity information.[9]

-

One-bond coupling (¹JCF): This is typically very large, often in the range of 150-350 Hz.[9][10] The C1 carbon signal will appear as a large doublet.

-

Two-bond coupling (²JCF): Coupling to carbons two bonds away (C2 and C3) will also be observed, with smaller coupling constants, typically 10-50 Hz.[9][11]

-

Longer-range coupling (³JCF, ⁴JCF): Coupling can extend into the phenyl ring, further aiding in assignment.[12][13]

-

Part 2: The Experimental Protocol – A Self-Validating Workflow

Acquiring high-quality, interpretable data requires meticulous attention to detail in both sample preparation and instrument parameterization. The following protocol is designed to ensure reproducibility and accuracy.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

-

Analyte Quantity: For a standard 5 mm NMR tube, aim for a concentration of 50-100 mg of the purified compound.[14] While modern instruments are highly sensitive, ¹³C NMR is inherently less sensitive than ¹H NMR, and a higher concentration reduces the required acquisition time.[15]

-

Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its good solubilizing power for many organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.

-

Dissolution & Transfer: Dissolve the sample in approximately 0.5-0.6 mL of the deuterated solvent in a small, clean vial.[15] Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[14] This step is critical to remove any particulate matter, which can severely degrade magnetic field homogeneity and thus spectral resolution.

-

Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm). Alternatively, the solvent peak can be used as a secondary reference.[14]

-

Labeling: Clearly label the NMR tube with a permanent marker or a securely wrapped label, ensuring the label is well above the active measurement area of the probe.[15]

NMR Data Acquisition

The following parameters are a robust starting point for a standard 400 or 500 MHz spectrometer.

-

¹³C Broadband Decoupled Spectrum: This is the standard experiment and provides a survey of all carbon environments.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar).

-

Pulse Angle: Use a 30° flip angle. This is a compromise that allows for faster pulsing by not fully saturating the spins, which is important for carbons with long relaxation times (T₁), such as the quaternary carbons in this molecule.[16][17]

-

Acquisition Time (AQ): Set to 1.0 - 2.0 seconds.[16]

-

Relaxation Delay (D1): Set to 2.0 seconds. This delay allows for magnetization to return towards equilibrium between pulses.[16]

-

Number of Scans (NS): Start with 128 scans and increase as needed to achieve an adequate signal-to-noise ratio.[16]

-

Decoupling: Use broadband proton decoupling during acquisition to collapse all ¹H-¹³C couplings, resulting in a single sharp line for each unique carbon (which will still be split by ¹⁹F).[16]

-

-

DEPT (Distortionless Enhancement by Polarization Transfer) Spectra: These experiments are essential for determining the number of hydrogens attached to each carbon (multiplicity).[8][18]

The logical workflow for data acquisition and analysis is illustrated below.

Caption: Workflow for ¹³C NMR Analysis of this compound.

Part 3: Spectral Interpretation and Data Analysis

The structure of this compound has 8 unique carbon environments, and thus we expect to see 8 distinct signals in the broadband decoupled ¹³C NMR spectrum. The analysis begins by correlating the DEPT spectra with the broadband spectrum to determine the multiplicity of each signal.

Predicted Chemical Shifts and Assignments

The following table summarizes the predicted assignments for the ¹³C NMR spectrum. The predictions are based on known substituent effects and data from analogous compounds, such as (2,2-Dichlorocyclopropyl)benzene.[22]

| Carbon Atom | Predicted δ (ppm) | Multiplicity (from ¹⁹F) | DEPT-135 | DEPT-90 | Rationale for Assignment |

| C1 | 75 - 90 | Doublet (¹JCF ≈ 200-240 Hz) | Positive | Positive | CH group. Strongly deshielded by directly attached fluorine and phenyl group. Large ¹JCF coupling is definitive. |

| C2 | 60 - 75 | Doublet (²JCF ≈ 15-30 Hz) | Absent | Absent | Quaternary carbon. Very deshielded by two chlorine atoms. |

| C3 | 25 - 40 | Doublet (²JCF ≈ 10-25 Hz) | Negative | Absent | CH₂ group. Upfield relative to C1/C2 but downfield from unsubstituted cyclopropane due to proximity of halogens. |

| C-ipso | 130 - 140 | Doublet (³JCF ≈ 2-5 Hz) | Absent | Absent | Quaternary aromatic carbon attached to the cyclopropyl ring. |

| C-ortho | 128 - 132 | Doublet (⁴JCF ≈ 1-3 Hz) | Positive | Positive | Two equivalent CH carbons. |

| C-meta | 128 - 130 | Singlet or small doublet | Positive | Positive | Two equivalent CH carbons. ⁵JCF coupling may be too small to resolve. |

| C-para | 127 - 129 | Singlet | Positive | Positive | Single CH carbon. ⁶JCF coupling is negligible. |

Note: The presence of diastereomers would result in a doubling of some or all of these signals, with slight variations in chemical shifts.

Step-by-Step Analysis

-

Identify Quaternary Carbons: Compare the broadband spectrum to the DEPT-135 spectrum. The signals present in the broadband but absent in the DEPT are the quaternary carbons: C2 and C-ipso . The signal further downfield (~60-75 ppm) will be C2 due to the two attached chlorines. The one in the aromatic region (~130-140 ppm) is C-ipso .

-

Identify CH₂ Carbons: Look for negative signals in the DEPT-135 spectrum. There should be only one: C3 .

-

Identify CH Carbons: The DEPT-90 spectrum will show all CH carbons. We expect to see signals for C1 and the aromatic C-ortho , C-meta , and C-para . These will also be the positive signals in the DEPT-135 spectrum.

-

Assign Specific CH Carbons:

-

The signal furthest downfield, appearing as a large doublet, is unambiguously C1 . The magnitude of the ¹JCF coupling constant is a key confirmation.

-

The remaining positive signals are in the aromatic region (120-140 ppm). Based on typical substituent effects, the ortho and meta carbons will be distinct from the para carbon. Intensity can also be a guide, as the signals for the two equivalent ortho and two equivalent meta carbons should be more intense than the single para carbon.

-

The relationship between the molecular structure and the expected spectral features is visualized below.

References

- 1. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. researchgate.net [researchgate.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. reddit.com [reddit.com]

- 11. Carbon-13 NMR of fluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 16. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 17. books.rsc.org [books.rsc.org]

- 18. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 21. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 22. (2,2-Dichlorocyclopropyl)benzene(2415-80-7) 13C NMR [m.chemicalbook.com]

Mass spectrometry of (2,2-Dichloro-1-fluorocyclopropyl)benzene

An In-depth Technical Guide to the Mass Spectrometry of (2,2-Dichloro-1-fluorocyclopropyl)benzene

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometry of this compound, a compound of interest for researchers in synthetic chemistry and drug development due to its unique halogenated cyclopropyl moiety attached to an aromatic ring. As a Senior Application Scientist, this document moves beyond mere data reporting to offer a deep dive into the principles, experimental design, and interpretation of the mass spectrum. We will explore the predictable and complex fragmentation pathways of this molecule under Electron Ionization (EI), providing a self-validating framework for its identification and structural elucidation. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently analyze this and structurally related compounds.

Introduction to the Analyte and Mass Spectrometry

This compound is a synthetic organic compound featuring a phenyl group substituted with a di-chloro-fluoro-cyclopropane ring. The strained three-membered ring and the presence of multiple halogen atoms (two chlorine, one fluorine) create a molecule with distinct chemical properties and, consequently, a rich and informative mass spectrum. The molecular weight of this compound is 205.06 g/mol (nominal mass: 204 for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁹F).

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For volatile and thermally stable organic compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the gold standard.[2] EI is a hard ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation.[3] This fragmentation pattern serves as a molecular fingerprint, enabling unambiguous identification and providing crucial clues about the molecule's structure.[2][4]

Core Principles: Electron Ionization (EI) for Halogenated Aromatics

Electron Ionization subjects gas-phase analyte molecules to a beam of high-energy electrons (typically 70 eV).[5] This interaction is energetic enough to eject an electron from the molecule's highest occupied molecular orbital (HOMO), forming a positively charged radical cation known as the molecular ion (M⁺•).[5]

M(g) + e⁻ → M⁺•(g) + 2e⁻

The excess energy imparted during ionization is dissipated through a cascade of fragmentation events, where the molecular ion breaks apart into smaller charged fragments and neutral radicals or molecules.[5] The stability of the resulting carbocations and radicals dictates the most favorable fragmentation pathways. For this compound, key structural features influencing fragmentation include:

-

The Aromatic Ring: Provides stability to the molecular ion and can stabilize adjacent positive charges.[6]

-

The Cyclopropyl Ring: A highly strained system prone to ring-opening upon ionization.

-

Carbon-Halogen Bonds: These are potential cleavage sites, with the C-Cl bond being weaker than the C-F and C-C bonds.

Analytical Workflow: From Sample to Spectrum

A robust analytical workflow is critical for achieving reproducible and high-quality data. The process for analyzing this compound via GC-MS is a self-validating system where each step ensures the integrity of the final result.

Caption: High-level workflow for GC-EI-MS analysis.

Predicted Mass Spectrum and Fragmentation Pathways

Based on the structure of this compound and established fragmentation principles for aromatic and halogenated compounds, a detailed fragmentation pattern can be predicted.[4][7] The analysis of the closely related compound (2,2-Dichlorocyclopropyl)benzene, for which spectral data is available, serves as an authoritative reference point.[8][9]

The Molecular Ion (M⁺•)

The molecular ion peak is expected at a nominal m/z of 204. A critical identifying feature will be the isotopic pattern created by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks:

-

M⁺• (m/z 204): Contains two ³⁵Cl atoms.

-

[M+2]⁺• (m/z 206): Contains one ³⁵Cl and one ³⁷Cl atom.

-

[M+4]⁺• (m/z 208): Contains two ³⁷Cl atoms.

The relative intensity of these peaks will be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms in the molecule.[7]

Primary Fragmentation Pathways

The initial fragmentation of the molecular ion will follow pathways that lead to the most stable products.

Caption: Predicted EI fragmentation of this compound.

-

Loss of a Chlorine Radical (-•Cl): This is a very common pathway for chlorinated compounds. Cleavage of a C-Cl bond results in a relatively stable secondary carbocation adjacent to both the phenyl and cyclopropyl rings.

-

[C₉H₇Cl₂F]⁺• → [C₉H₇ClF]⁺ + •Cl

-

This will produce a prominent fragment ion cluster at m/z 169/171 .

-

-

Rearrangement and Loss of Dichlorocarbene (-:CCl₂): Cyclopropanes can undergo rearrangement and fragmentation. A plausible pathway involves the elimination of a neutral dichlorocarbene molecule, a known stable carbene.[10] This would lead to the formation of a fluorostyrene radical cation.

-

[C₉H₇Cl₂F]⁺• → [C₈H₇F]⁺• + :CCl₂

-

This is predicted to be a major fragmentation, resulting in a strong peak at m/z 122 . This is analogous to the formation of the styrene cation (m/z 104) from similar non-fluorinated structures.

-

-